molecular formula C14H9F2N3OS B6500333 3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851980-00-2

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B6500333
CAS No.: 851980-00-2
M. Wt: 305.30 g/mol
InChI Key: IRFCCGMVHHEJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with 6-fluoro-1,3-benzothiazol-2-ylhydrazine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for 3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The fluorine atoms and benzohydrazide moiety can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzothiazole derivatives with different functional groups .

Scientific Research Applications

3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,3-benzothiazol-2-ylhydrazine: A precursor in the synthesis of the target compound.

    3-fluorobenzoyl chloride: Another precursor used in the synthesis.

    Other benzothiazole derivatives: Compounds with similar benzothiazole ring structures but different substituents.

Uniqueness

3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of both fluorine atoms and the benzohydrazide moiety. This combination imparts specific chemical properties, such as increased stability and potential biological activity, distinguishing it from other benzothiazole derivatives .

Properties

IUPAC Name

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-9-3-1-2-8(6-9)13(20)18-19-14-17-11-5-4-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCCGMVHHEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.